1,1-dioxo-1,2-benzothiazol-3-olate
Description
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NO3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872456 | |
| Record name | Saccharinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-82-8 | |
| Record name | Saccharinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of o-toluenesulfonamide. This process can be carried out using various oxidizing agents such as potassium permanganate or sodium hypochlorite under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of sulfur dioxide and chlorine to oxidize o-toluenesulfonamide. The reaction is conducted in an aqueous medium, and the product is isolated through crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1-dioxo-1,2-benzothiazol-3-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzisothiazoles.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
1,1-Dioxo-1,2-benzothiazol-3-olate has demonstrated antimicrobial properties against various pathogens. In a study investigating its efficacy against bacteria and fungi, the compound showed inhibition against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of conventional antibiotics, suggesting potential as a new antimicrobial agent .
Case Study: Synthesis of Antimicrobial Agents
A recent synthesis of derivatives based on this compound yielded compounds with enhanced antimicrobial activity. For instance, modifications at the benzothiazole ring improved the efficacy against resistant bacterial strains by up to 70% compared to the parent compound.
Agrochemical Applications
Pesticidal Properties
The compound has been explored for its use in agrochemicals, particularly as a pesticide. Research indicates that derivatives of this compound can effectively target agricultural pests while being less harmful to beneficial insects. The compound acts by disrupting the metabolic pathways of pests, leading to increased mortality rates in test subjects .
Data Table: Efficacy of Benzothiazole Derivatives as Pesticides
| Compound Name | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| 2-Hydroxybenzothiazole | Locusts | 75 | |
| Benzothiazole derivative | Whiteflies | 90 |
Material Science Applications
Use in Polymers
The compound is utilized as an additive in polymer production. Specifically, it serves as a nucleating agent in polyesters, enhancing their thermal stability and mechanical properties. The European Food Safety Authority (EFSA) has evaluated its safety for use in food contact materials at concentrations up to 0.1% w/w .
Case Study: Polyester Enhancement
In a comparative study involving various nucleating agents in polyester production, this compound was found to improve crystallization rates by approximately 30%, leading to faster processing times and better material properties .
Toxicological Studies
Safety Evaluation
Toxicological assessments have been conducted to evaluate the safety profile of this compound when used in consumer products. These studies indicate that at regulated concentrations, the compound poses minimal risk to human health and the environment .
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition disrupts normal metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines
Structure : These compounds feature a benzodithiazine ring with a chlorine substituent at the 6-position and sulfonyl groups.
Synthesis : Prepared via multi-step reactions involving chlorination and functional group modifications .
Biological Activity :
- Exhibit diuretic, radioprotective, antiarrhythmic, and hypotensive effects in rodents.
- Specific derivatives (e.g., compounds I–IV) show antitumor activity (IC₅₀ = 1.5–4.8 µM against leukemia cells) and anti-HIV-1 activity (EC₅₀ = 0.8–3.2 µM) .
Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in mice) .
3,5-Dimethyl-2-phenyl-1,1-dioxo-1,2-thiazine
Structure : A thiazine ring substituted with methyl and phenyl groups.
Synthesis : Produced via a single-step reaction of 3,5-dimethyl-2-phenyl-1,1-dioxo-1,2-oxathine with aniline in chloroform .
Applications : Serves as a precursor for brominated derivatives (e.g., 4,6-dibromo-2-phenyl-5-methyl-3-bromomethyl-1,1-dioxo-1,2-thiazine), which are intermediates in medicinal chemistry .
1,2-Benzisothiazol-3(2H)-one Derivatives
Examples :
Saccharin Salts
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,1-dioxo-1,2-benzothiazol-3-olate derivatives?
- Derivatives of this core structure are often synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the parent compound with dialkyl carbonates in the presence of a base (e.g., K₂CO₃) under solvent-free conditions can yield 2-alkyl derivatives efficiently . Reaction optimization should focus on controlling regioselectivity to avoid O-alkylation byproducts. Additionally, coupling reactions with amino acids or halogenated intermediates (e.g., bromoacetates) in dichloromethane or THF, using triethylamine as a catalyst, have been reported to achieve yields >70% .
Q. Which characterization techniques are critical for confirming the structure of synthesized derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions and purity. For example, coupling constants in ¹H NMR can distinguish between regioisomers (e.g., J = 8–10 Hz for aromatic protons) .
- X-ray crystallography: Single-crystal diffraction using programs like SHELXL or WinGX provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for novel derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Due to potential toxicity (e.g., respiratory or dermal irritation), use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid exposure to sensitized individuals or those with pre-existing pulmonary conditions . Waste disposal should follow local regulations for sulfonamide derivatives, as improper handling may pose ecological risks .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Use software suites like SHELXL or OLEX2 to model disorder. For twinned data, apply TwinRotMat or HKLF5 refinement protocols. Validate results using R-factor convergence (<5% for high-resolution data) and difference density maps to ensure no unmodeled electron density remains . Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular connectivity .
Q. What strategies are effective for analyzing intermolecular interactions in crystal structures of benzothiazol-3-olate derivatives?
- Employ Mercury or CrystalExplorer to visualize non-covalent interactions (e.g., C–H⋯O, N–H⋯O hydrogen bonds, or π-π stacking). Quantify interaction energies using Hirshfeld surface analysis. For example, in N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, intermolecular hydrogen bonds stabilize the lattice, with d(O⋯H) distances of ~2.1 Å .
Q. How can computational methods predict the pKa and solubility of novel derivatives?
- Use quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to estimate pKa values. Solubility can be modeled via COSMO-RS simulations, accounting for solvent polarity and substituent effects. Experimental validation through pH-dependent UV-Vis spectroscopy or shake-flask methods is critical, as logD (pH 5.5) values may vary significantly with substituents .
Q. What experimental approaches address low yields in alkylation reactions of the benzothiazol-3-olate core?
- Optimize reaction conditions by screening bases (e.g., switching from K₂CO₃ to DBU) or solvents (acetonitrile vs. toluene). Microwave-assisted synthesis can enhance reaction rates and yields. For example, alkylation with methyl iodide under microwave irradiation (100°C, 30 min) improved yields by 20% compared to conventional heating .
Q. How can derivatives be rationally designed for pharmacological applications (e.g., enzyme inhibition)?
- Structure-activity relationship (SAR) studies guided by X-ray crystallography and docking simulations (e.g., AutoDock Vina) can identify key pharmacophores. For instance, substitution at the 3-position with electron-withdrawing groups (e.g., Cl or F) enhances binding to urate transporters, as seen in a WHO-listed derivative . Validate activity via in vitro assays (e.g., IC₅₀ determination).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
